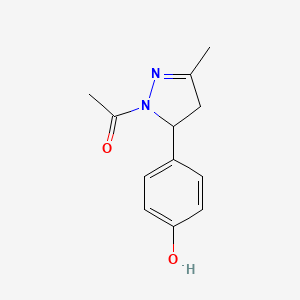
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CENB, has been synthesized using different methods and has shown promising results in biological studies.
作用機序
The exact mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is still under investigation. However, studies have shown that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can interact with several cellular targets, including DNA, proteins, and enzymes. It has been suggested that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Moreover, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can also bind to tubulin, a protein that is essential for cell division, and inhibit its polymerization.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide have been studied in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide. One of the potential directions is to explore the use of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Moreover, the development of more efficient synthesis methods for 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can facilitate its large-scale production and commercialization. Furthermore, the elucidation of the exact mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can provide insights into its potential applications in other fields, such as anti-inflammatory and anti-viral therapy.
In conclusion, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is a chemical compound that has shown promising results in scientific research. Its potential applications in cancer therapy and anti-inflammatory therapy make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成法
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide.
科学的研究の応用
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells. It has been reported that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Furthermore, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6/c1-2-25-10-4-6-13(14(8-10)19(23)24)17-15(20)11-7-9(18(21)22)3-5-12(11)16/h3-8H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHYAODWFBPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

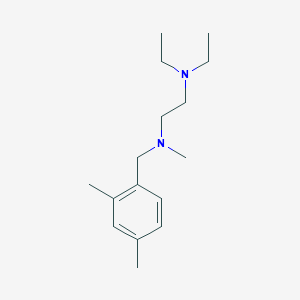
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)

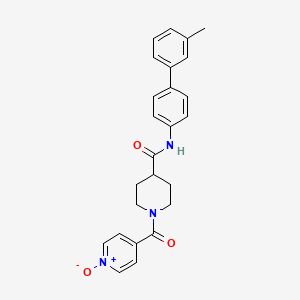
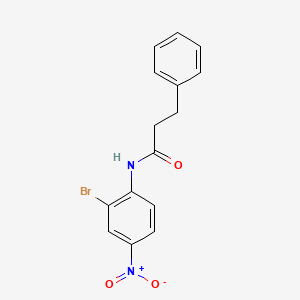
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5068516.png)
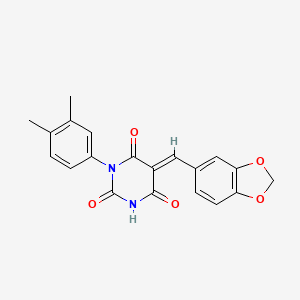
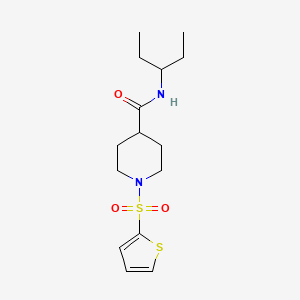
![N-(3,4-dimethylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5068530.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5068542.png)
![2-{[(5-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5068548.png)
